molecular formula C24H12IN3O7 B11107029 5-Iodo-2-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid

5-Iodo-2-{[(1,1',3,3'-tetraoxo-1,1',3,3'-tetrahydro-2,2'-biisoindol-5-yl)carbonyl]amino}benzoic acid

Cat. No.: B11107029
M. Wt: 581.3 g/mol
InChI Key: GKISITPSMZQHMM-UHFFFAOYSA-N
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Description

5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid: is a complex organic compound characterized by its unique structure, which includes an iodine atom, a benzoic acid moiety, and a biisoindolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid typically involves multiple steps, including the iodination of a precursor compound and the subsequent coupling with the biisoindolyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study biochemical pathways and interactions. Its ability to undergo various chemical reactions makes it a valuable tool for investigating enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industrial applications, 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance products.

Mechanism of Action

The mechanism of action of 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-Iodo-2-{[(1,1’,3,3’-tetraoxo-1,1’,3,3’-tetrahydro-2,2’-biisoindol-5-yl)carbonyl]amino}benzoic acid apart from similar compounds is the presence of the iodine atom, which imparts unique reactivity and properties. This makes it particularly valuable in applications where halogenated compounds are required.

Properties

Molecular Formula

C24H12IN3O7

Molecular Weight

581.3 g/mol

IUPAC Name

2-[[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindole-5-carbonyl]amino]-5-iodobenzoic acid

InChI

InChI=1S/C24H12IN3O7/c25-12-6-8-18(17(10-12)24(34)35)26-19(29)11-5-7-15-16(9-11)23(33)28(22(15)32)27-20(30)13-3-1-2-4-14(13)21(27)31/h1-10H,(H,26,29)(H,34,35)

InChI Key

GKISITPSMZQHMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=C(C=C(C=C5)I)C(=O)O

Origin of Product

United States

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